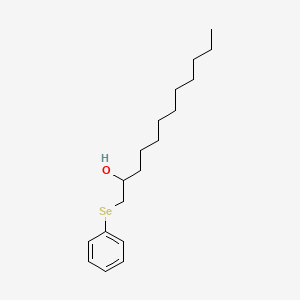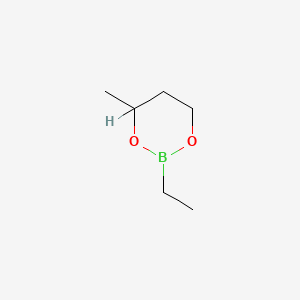
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is a chemical compound that features a hydroxyphenyl group and a morpholine ring connected by a butanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and a suitable butanone derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone chain can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-hydroxybenzaldehyde derivatives.
Reduction: Products may include 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butanol.
Substitution: Products depend on the substituent introduced, such as alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding, while the morpholine ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-(morpholin-4-yl)ethanone
- 1-(4-Hydroxyphenyl)-3-(morpholin-4-yl)propan-1-one
- 1-(4-Hydroxyphenyl)-5-(morpholin-4-yl)pentan-1-one
Uniqueness
1-(4-Hydroxyphenyl)-4-(morpholin-4-yl)butan-1-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
61025-34-1 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-4-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C14H19NO3/c16-13-5-3-12(4-6-13)14(17)2-1-7-15-8-10-18-11-9-15/h3-6,16H,1-2,7-11H2 |
InChI-Schlüssel |
TZTDOVCVDREBLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCC(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)

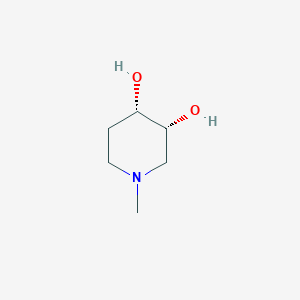

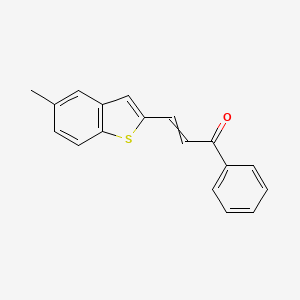
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


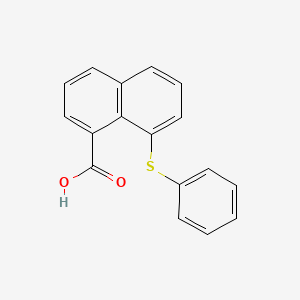
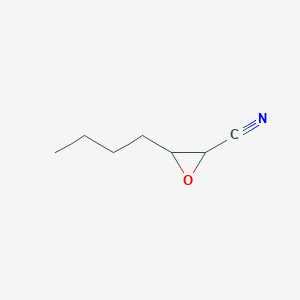
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
